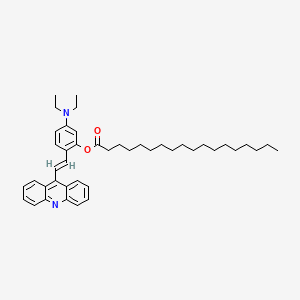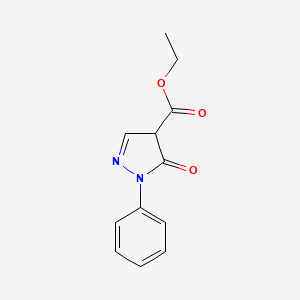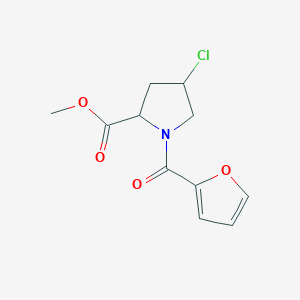![molecular formula C13H22N2O B3119524 N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 251372-18-6](/img/structure/B3119524.png)
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine
Descripción general
Descripción
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide involved an ion-associate reaction at room temperature . The reactants included sodium tetraphenyl borate, 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide .Molecular Structure Analysis
The molecular structure of “N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be analyzed using various physicochemical methods . These methods may include infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical And Chemical Properties Analysis
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” has a molecular weight of 222.33 and a molecular formula of C13H22N2O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of biologically active compounds. It can be used in the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . These compounds can take part in a variety of condensation and substitution reactions .
Formation of Heterocyclic Compounds
This compound can be used to form a variety of heterocyclic compounds. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Synthesis of Cyanoacetamide Derivatives
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of cyanoacetamide derivatives. This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
Antibacterial Applications
The compound can be used to synthesize complexes with antibacterial activity. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This complex was examined for its antibacterial activity .
Computational Study
The compound can be used in computational studies to understand the relationships between bioactive molecules and receptor interactions. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .
Synthesis of Ion-Associate Complexes
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” can be used in the synthesis of ion-associate complexes. These complexes are crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Propiedades
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKMFPFNPVTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)

![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119507.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119508.png)
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)